molecular formula C13H24N2O2 B041957 Cropropamide CAS No. 633-47-6

Cropropamide

Cat. No. B041957
CAS RN: 633-47-6
M. Wt: 240.34 g/mol
InChI Key: CYZWCBZIBJLKCV-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of novel polyamides often involves direct polycondensation processes. Gutch, Banerjee, and Jaiswal (2003) described the synthesis of polyamides by direct polycondensation of specific aromatic diamines with various dicarboxylic acids, leading to polyamides with high molecular weights and good thermal stability (Gutch, Banerjee, & Jaiswal, 2003). Similarly, enantioselective synthesis methods, as explored by Barrett and Miller (2013), utilize catalytic electrophilic aromatic substitution reactions for creating atropisomeric benzamides, showcasing the versatility of synthetic approaches in achieving specific molecular orientations (Barrett & Miller, 2013).

Molecular Structure Analysis

The analysis of molecular structures, especially in the context of polyamides and benzamides, reveals the influence of specific functional groups and molecular architecture on the properties of these compounds. For instance, the introduction of semifluorinated groups into aromatic polyamides can significantly enhance their organo-solubility and thermal stability, as discussed by Bera et al. (2012) (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like cropropamide can be inferred from studies on similar molecules. For example, the study by Cui et al. (2010) on the herbicide napropamide and its interaction with rapeseed highlights the biological reactivity and potential environmental impact of such compounds. This research demonstrated how salicylic acid could mitigate napropamide's toxicity by reducing its accumulation in plants, showcasing the chemical interactions and biological implications of these compounds (Cui, Zhang, Wu, Zhu, & Yang, 2010).

Physical Properties Analysis

The physical properties of aromatic polyamides, including solubility, molecular weight, and thermal stability, are crucial for their application in various fields. The study by Gutch, Banerjee, and Jaiswal (2003) provides insights into these aspects, with synthesized polyamides showing good solubility in organic solvents and high thermal stability, which are essential characteristics for materials used in high-performance applications (Gutch, Banerjee, & Jaiswal, 2003).

Chemical Properties Analysis

The chemical properties of compounds like cropropamide can be explored through studies on their synthesis, reactivity, and interaction with biological systems. For instance, the work by Cui et al. (2010) on napropamide's interaction with rapeseed provides valuable insights into the environmental and biological behavior of such chemicals (Cui, Zhang, Wu, Zhu, & Yang, 2010).

Scientific Research Applications

  • Behavioral Effects : A study by Babbini, Gaiardi, and Bartoletti (1976) found that Cropropamide increases motor activity, reduces lever pressing, and increases latency times in rats. This suggests its potential use in behavioral studies (Babbini, Gaiardi, & Bartoletti, 1976).

  • Drug Research Contribution : Cropropamide has contributed to advancements in drug research, particularly in the context of molecular biology and genomic sciences. This was highlighted in Drews' 2000 study, emphasizing its role in medicinal progress (Drews, 2000).

  • Treatment for Chronic Bronchitis : An orally active analeptic mixture of Cropropamide and Crotethamide, known as Oral Micoren, improves gaseous exchange and increases arterial oxygen levels while reducing carbon dioxide levels in chronic bronchitis. This was reported in a 1971 study published in the "Drug and Therapeutics Bulletin" (Drug and Therapeutics Bulletin, 1971).

  • Metabolite Characterization : Cropropamide is a component of the respiratory stimulant Prethcamide. Its characterization using gas chromatography-mass spectrometry of urinary extracts was detailed in a study by Delbeke et al. in 1986. This has implications for drug metabolism and pharmacokinetics studies (Delbeke, Debackere, Jonckheere, & De Leenheer, 1986).

Safety And Hazards

The safety data sheet for Cropropamide indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZWCBZIBJLKCV-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(C(CC)C(=O)N(C)C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016511
Record name Cropropamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cropropamide

CAS RN

633-47-6, 3544-46-5
Record name Cropropamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cropropamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cropropamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cropropamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROPROPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TYE9V9BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
R Beglinger - Schweizer Archiv fur Tierheilkunde, 1970 - cabdirect.org
An i/v infusion of 5 or 10 mg Micoren (a mixture of crotethamide and cropropamide in equal parts) per kg bdy wt. was given over 80.5 minutes to a group of five horses (group I). Another …
Number of citations: 0 www.cabdirect.org
RA Sams, DF Gerken, SM Ashcraft - Journal of pharmaceutical and …, 1997 - Elsevier
… cropropamide. A specific and sensitive gas chromatographic method for the determination of crotethamide and cropropamide … for crotethamide and cropropamide after intravenous and …
Number of citations: 4 www.sciencedirect.com
M Babbini, M Gaiardi, M Bartoletti - Pharmacology, 1976 - karger.com
… The effects of the two components of prethcamide (namely crotetamide and cropropamide) … Both crotetamide and cropropamide increase the motor activity of rats, reduce the rate of …
Number of citations: 2 karger.com
FT Delbeke, M Debackere… - … & drug disposition, 1986 - Wiley Online Library
… The overall recoveries were 96.0 2 2-9 per cent for crotethamide and 94.3 2 2.9 per cent for cropropamide (n = 12). Using the packed column, crotethamide and cropropamide gave …
Number of citations: 2 onlinelibrary.wiley.com
S Strano-Rossi, C Colamonici, F Botrè - Analytica chimica acta, 2008 - Elsevier
… Micoren administration showed in oral fluid only unchanged cropropamide and crotetamide, both detectable for 24 h; in urine both the parent and the metabolite were detected for both …
Number of citations: 79 www.sciencedirect.com
N Vanacore, A Binazzi, M Bottazzi, S Belli - Parkinsonism & related …, 2006 - Elsevier
… This patient reports the frequent consumption of fructose 1,6 biphosphate, extracts of suprarenal cortex, crotetamide and cropropamide, and dietary supplements (branched chain amino …
Number of citations: 60 www.sciencedirect.com
J Lu, S Wang, Y Dong, X Wang, S Yang, J Zhang… - Analytica chimica …, 2010 - Elsevier
… The study indicated that the capillary temperature played a significant role in the signal abundances of the protonated molecules of cropropamide and crotethamide under positive ion …
Number of citations: 20 www.sciencedirect.com
J Park, S Park, D Lho, HP Choo… - Journal of analytical …, 1990 - academic.oup.com
Drug testing (doping test) procedures in the 1986 10th Asian Olympic Games and 1988 24th Seoul Olympic Games are reported. The international Olympic Committee Medical …
Number of citations: 64 academic.oup.com
U Bleul, T Bylang - The Veterinary Journal, 2012 - Elsevier
A number of drugs have been used to treat asphyxia in new-born calves and the aim of the current study was to investigate the effect of commonly-used stimulant drugs on ventilation, …
Number of citations: 8 www.sciencedirect.com
SM Piggott, GA Kerkut, RJ Walker - Comparative Biochemistry and …, 1977 - Elsevier
1. Intracellular recordings were made from 3 identifiable neurones in the brain of the snail, Helix aspersa; cell E4 was inhibited by acetylcholine, GABA and glutamate; cell E13 was …
Number of citations: 40 www.sciencedirect.com

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